2-[4-(2-Methylpropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a compound belonging to the class of tetrahydrobenzo thieno pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of epidermal growth factor receptor (EGFR) kinase . This compound has shown promise in various scientific research applications, including antitumor activity .
Preparation Methods
The synthesis of 2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves several steps. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method provides a convenient and efficient way to produce the desired compound with good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and consistency.
Chemical Reactions Analysis
2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts such as palladium on carbon or copper catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the reduction of tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other tetrahydrobenzo thieno pyrimidine derivatives and 7-deazaadenine derivatives . These compounds share structural similarities and often exhibit comparable biological activities. 2-(4-ISOBUTOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique in its specific substitution pattern, which may contribute to its distinct biological activity and potential as an EGFR kinase inhibitor .
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2O2S/c1-12(2)11-24-14-9-7-13(8-10-14)18-21-19(23)17-15-5-3-4-6-16(15)25-20(17)22-18/h7-10,12H,3-6,11H2,1-2H3,(H,21,22,23) |
InChI Key |
MRFVUJHKPFNVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
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